N-(2-hydroxyethyl)-2-(4-nitrophenyl)acetamide N-(2-hydroxyethyl)-2-(4-nitrophenyl)acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC9903703
InChI: InChI=1S/C10H12N2O4/c13-6-5-11-10(14)7-8-1-3-9(4-2-8)12(15)16/h1-4,13H,5-7H2,(H,11,14)
SMILES: C1=CC(=CC=C1CC(=O)NCCO)[N+](=O)[O-]
Molecular Formula: C10H12N2O4
Molecular Weight: 224.21 g/mol

N-(2-hydroxyethyl)-2-(4-nitrophenyl)acetamide

CAS No.:

Cat. No.: VC9903703

Molecular Formula: C10H12N2O4

Molecular Weight: 224.21 g/mol

* For research use only. Not for human or veterinary use.

N-(2-hydroxyethyl)-2-(4-nitrophenyl)acetamide -

Specification

Molecular Formula C10H12N2O4
Molecular Weight 224.21 g/mol
IUPAC Name N-(2-hydroxyethyl)-2-(4-nitrophenyl)acetamide
Standard InChI InChI=1S/C10H12N2O4/c13-6-5-11-10(14)7-8-1-3-9(4-2-8)12(15)16/h1-4,13H,5-7H2,(H,11,14)
Standard InChI Key LOSCMMWJDXQNCG-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1CC(=O)NCCO)[N+](=O)[O-]
Canonical SMILES C1=CC(=CC=C1CC(=O)NCCO)[N+](=O)[O-]

Introduction

Structural and Molecular Characteristics

Molecular Formula and Functional Groups

N-(2-Hydroxyethyl)-2-(4-nitrophenyl)acetamide has the molecular formula C10_{10}H11_{11}N2_{2}O4_{4}, derived from:

  • A 4-nitrophenyl group (C6_{6}H4_{4}NO2_{2}) providing aromaticity and electron-withdrawing properties.

  • An acetamide backbone (CH3_{3}CONH-) linked to a 2-hydroxyethyl group (-CH2_{2}CH2_{2}OH), introducing hydrophilicity and hydrogen-bonding capacity.

The nitro group at the para position enhances reactivity in electrophilic substitution reactions, while the hydroxyethyl group may influence solubility and intermolecular interactions .

Crystallographic and Conformational Insights

While no crystal structure data exist for N-(2-hydroxyethyl)-2-(4-nitrophenyl)acetamide, analog compounds like N-(4-methoxy-2-nitrophenyl)acetamide exhibit non-planar conformations due to torsional strain. For example, the methoxy group in the latter shows a C–C–O–C torsion angle of 6.1°, while the nitro group deviates by 12.8° from planarity . By extension, the hydroxyethyl group in the target compound likely introduces steric hindrance, resulting in a torsion angle >20° for the acetamide moiety. Intramolecular hydrogen bonding between the hydroxyethyl -OH and acetamide carbonyl may further stabilize the structure, as seen in similar systems .

Synthesis and Preparation

Synthetic Routes

The synthesis of N-(2-hydroxyethyl)-2-(4-nitrophenyl)acetamide can be achieved through two primary pathways:

Pathway 1: Direct Acetylation of 4-Nitroaniline Derivatives

  • Starting Material: 4-Nitroaniline (C6_{6}H6_{6}N2_{2}O2_{2}).

  • Acetylation: React with chloroacetyl chloride (ClCH2_{2}COCl) in acetic acid to form 2-chloro-N-(4-nitrophenyl)acetamide.

  • Nucleophilic Substitution: Replace the chloro group with 2-aminoethanol (HOCH2_{2}CH2_{2}NH2_{2}) under basic conditions (e.g., K2_{2}CO3_{3}/DMF) to yield the final product .

Reaction Scheme:

4-Nitroaniline+ClCH2COClAcOH2-Chloro-N-(4-nitrophenyl)acetamideHOCH2CH2NH2N-(2-Hydroxyethyl)-2-(4-nitrophenyl)acetamide\text{4-Nitroaniline} + \text{ClCH}_2\text{COCl} \xrightarrow{\text{AcOH}} \text{2-Chloro-N-(4-nitrophenyl)acetamide} \xrightarrow{\text{HOCH}_2\text{CH}_2\text{NH}_2} \text{N-(2-Hydroxyethyl)-2-(4-nitrophenyl)acetamide}

Pathway 2: Coupling Reactions

  • Intermediate Formation: Synthesize 2-(4-nitrophenyl)acetic acid via Friedel-Crafts acylation of nitrobenzene.

  • Activation: Convert the carboxylic acid to an acyl chloride using thionyl chloride (SOCl2_{2}).

  • Amidation: React with 2-aminoethanol to form the target compound .

Physicochemical Properties

Key Parameters

PropertyValue/Description
Molecular Weight223.21 g/mol
Density~1.32 g/cm3^3 (estimated)
Melting Point180–185°C (predicted)
SolubilitySoluble in DMSO, DMF; sparingly in H2_2O
LogP (Partition Coefficient)1.8 (calculated)

Spectroscopic Data

  • IR Spectroscopy: Expected peaks at:

    • 3300 cm1^{-1} (N–H stretch, acetamide),

    • 1680 cm1^{-1} (C=O stretch),

    • 1520 cm1^{-1} (asymmetric NO2_2 stretch).

  • NMR:

    • 1^1H NMR (DMSO-d6_6): δ 8.2 (d, 2H, Ar–H), 7.9 (d, 2H, Ar–H), 4.8 (t, 1H, -OH), 3.6 (m, 2H, -CH2_2OH), 3.4 (m, 2H, -CH2_2NH), 2.1 (s, 3H, CH3_3) .

Comparative Analysis with Structural Analogs

CompoundMolecular FormulaKey FeaturesApplications
N-(4-Methoxy-2-nitrophenyl)acetamideC9_{9}H10_{10}N2_{2}O4_{4}Methoxy group enhances planarity Crystallography studies
2-Hydroxy-N-(4-nitrophenyl)acetamideC8_{8}H8_{8}N2_{2}O4_{4}Hydroxyl group improves solubility Antimicrobial agents
N-(2-Hydroxyethyl)-2-(4-nitrophenyl)acetamideC10_{10}H11_{11}N2_{2}O4_{4}Hydroxyethyl linker for functionalizationDrug delivery systems

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